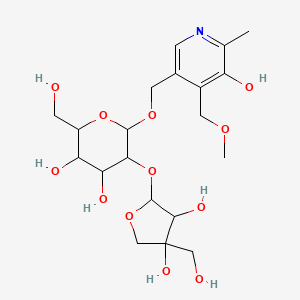

julibrine II

Description

Properties

CAS No. |

142628-29-3 |

|---|---|

Molecular Formula |

C20H31NO12 |

Molecular Weight |

477.5 g/mol |

IUPAC Name |

5-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[[5-hydroxy-4-(methoxymethyl)-6-methyl-3-pyridinyl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C20H31NO12/c1-9-13(24)11(6-29-2)10(3-21-9)5-30-18-16(15(26)14(25)12(4-22)32-18)33-19-17(27)20(28,7-23)8-31-19/h3,12,14-19,22-28H,4-8H2,1-2H3 |

InChI Key |

OGMDYCDHLSLDDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=C1O)COC)COC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-hydroxy-5-hydroxymethyl-4-methoxy-methyl-2-methylpyridine 5'-O-beta-apiofuranosyl(1-2)beta-glucopyranoside julibrine II |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Julibrine II from Albizia julibrissin: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the isolation, purification, and characterization of Julibrine II, a triterpenoid saponin from the stem bark of Albizia julibrissin. This document provides detailed experimental protocols, quantitative data on related compounds, and a discussion of the potential biological activities and associated signaling pathways.

Introduction

Albizia julibrissin, commonly known as the silk tree, is a plant rich in bioactive compounds, particularly triterpenoid saponins known as julibrosides.[1][2] These compounds have garnered significant interest for their wide range of pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities.[2] this compound, a specific oleanane-type triterpenoid saponin, is one of the many julibrosides isolated from this plant. The complex nature of these saponins, with variations in their aglycone structures and sugar moieties, presents a significant challenge in their isolation and purification.[1][2] This guide outlines a general yet detailed methodology for the isolation of julibrosides, which can be adapted for the specific target of this compound.

Experimental Protocols: Isolation and Purification of Julibrosides

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology for the isolation of triterpenoid saponins from Albizia julibrissin can be compiled from various studies. This process typically involves extraction followed by a series of chromatographic separations.

Extraction

The initial step involves the extraction of crude saponins from the dried stem bark of Albizia julibrissin.

Protocol:

-

Preparation of Plant Material: The dried stem bark of Albizia julibrissin is ground into a coarse powder.

-

Solvent Extraction: The powdered bark is extracted with an organic solvent. Methanol or 70% ethanol are commonly used for this purpose. The extraction is typically performed under reflux for several hours and repeated multiple times to ensure maximum yield.

-

Concentration: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract, containing a complex mixture of saponins and other phytochemicals, is subjected to a series of chromatographic techniques to isolate the desired compounds.

Protocol:

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or other suitable stationary phases. A gradient elution system, often a mixture of chloroform, methanol, and water, is used to separate the compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing saponins of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile and water.

-

Compound Identification: The purity and identity of the isolated compounds, including this compound, are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Quantitative data specifically for this compound is limited in the reviewed literature. However, data for related julibrosides and total saponin fractions from Albizia julibrissin provide valuable insights into their biological activity. The following table summarizes the cytotoxic activity (IC50 values) of various saponins isolated from Albizia julibrissin against different cancer cell lines.

| Compound/Fraction | Cell Line | IC50 (µM) | Reference |

| Julibroside J8 | Bel-7402 | ~6.25 µg/mL | |

| Julibroside J13 | Bel-7402 | ~6.25 µg/mL | |

| Julibroside J29 | PC-3M-1E8 | < 10 | |

| HeLa | < 10 | ||

| MDA-MB-435 | < 10 | ||

| Julibroside J30 | PC-3M-1E8 | < 10 | |

| HeLa | < 10 | ||

| MDA-MB-435 | < 10 | ||

| Julibroside J31 | PC-3M-1E8 | < 10 | |

| HeLa | < 10 | ||

| MDA-MB-435 | < 10 |

*Note: Original data presented as cytotoxic at 100 µg/mL. The IC50 is likely significantly lower.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of julibrosides from Albizia julibrissin.

Signaling Pathway

Julibrosides from Albizia julibrissin have been shown to induce apoptosis in cancer cells. While the precise mechanism for this compound is not fully elucidated, a plausible signaling pathway involves the induction of apoptosis through both extrinsic and intrinsic pathways.

Conclusion

The isolation of pure this compound from Albizia julibrissin requires a multi-step process involving solvent extraction and multiple chromatographic techniques. While quantitative data for this compound is sparse, the cytotoxic activities of related julibrosides suggest its potential as an anti-cancer agent. The likely mechanism of action involves the induction of apoptosis through established signaling cascades. Further research is warranted to fully elucidate the specific isolation protocols, quantitative yields, and the precise molecular mechanisms of action for this compound, which will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to the Structure Elucidation of Julibrine II, a Representative Julibroside from Albizia julibrissin

A Note on Nomenclature: The term "Julibrine II" is not consistently used in the primary scientific literature. It is presumed to be a trivial or less common name for one of the numerous triterpenoid saponins isolated from the stem bark of Albizia julibrissin. These saponins are systematically named as "Julibrosides" (e.g., Julibroside J1, J2, J3, etc.). This guide will focus on the chemical structure elucidation of a representative and well-characterized member of this family, Julibroside J1, as a proxy for this compound, detailing the analytical chemistry workflow and data interpretation.

Introduction

Albizia julibrissin, commonly known as the Persian silk tree, is a plant rich in bioactive secondary metabolites. Among these, the triterpenoid saponins, collectively known as julibrosides, are of significant interest due to their potential pharmacological activities, including cytotoxic effects against various cancer cell lines. The structural characterization of these complex molecules is a challenging task that relies on a combination of sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a detailed overview of the methodologies employed in the isolation and complete chemical structure elucidation of these intricate natural products.

Experimental Protocols

The isolation of julibrosides from the dried stem bark of Albizia julibrissin is a multi-step process designed to separate these saponins from other classes of compounds and then to resolve the complex mixture of closely related saponins.

-

Extraction: The powdered stem bark is typically extracted exhaustively with methanol (MeOH) at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The saponins are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction, containing a mixture of saponins, is subjected to multiple chromatographic steps for purification.

-

Column Chromatography: Initial separation is often achieved on a silica gel column, eluting with a gradient of CHCl₃-MeOH-H₂O. This is followed by chromatography on a reversed-phase C18 column, eluting with a gradient of MeOH-H₂O.

-

High-Performance Liquid Chromatography (HPLC): Final purification of individual saponins is typically achieved by preparative reversed-phase HPLC.

-

The purified saponins are then subjected to a suite of spectroscopic analyses to determine their chemical structure.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to elucidate the complete structure, including the aglycone, the sugar moieties, and their points of attachment. These experiments are typically run in deuterated pyridine (C₅D₅N) or methanol (CD₃OD).

-

1D NMR: ¹H and ¹³C NMR spectra provide the initial overview of the proton and carbon environments in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing the connectivity within each sugar ring and the aglycone.

-

TOCSY (Total Correlation Spectroscopy): Establishes the correlations between all protons within a spin system, which is particularly useful for identifying the individual sugar units.

-

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different structural fragments, including the linkages between sugar units and the attachment points to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the stereochemistry and the sequence of the sugar chains.

-

-

Data Presentation

The following tables summarize the quantitative spectroscopic data for the representative Julibroside J1.

Table 1: Mass Spectrometry Data for Julibroside J1

| Parameter | Value |

| Molecular Formula | C₉₂H₁₄₆O₄₄ |

| Molecular Weight | 1930 |

| Ionization Mode | Positive Ion FAB-MS |

| Observed Ion [M+Na]⁺ | m/z 1953 |

Table 2: ¹³C NMR Chemical Shift Assignments for Julibroside J1 (in C₅D₅N)

| Position | Aglycone | Glc I | Ara(p) | Xyl | Glc II | Rha | Ara(f) | Glc III | Qui I | Qui II |

| 1 | 44.1 | 105.4 | 107.5 | 107.0 | 105.1 | 101.6 | 110.9 | 95.8 | 105.8 | 105.9 |

| 2 | 70.0 | 75.5 | 83.4 | 75.3 | 84.3 | 71.6 | 83.5 | 78.9 | 75.4 | 75.4 |

| 3 | 89.1 | 78.6 | 76.0 | 78.4 | 78.4 | 72.8 | 78.2 | 78.9 | 76.5 | 76.5 |

| 4 | 39.9 | 71.9 | 69.5 | 71.1 | 71.7 | 82.6 | 86.1 | 78.1 | 78.4 | 78.4 |

| 5 | 56.1 | 78.1 | 67.2 | 67.3 | 78.6 | 69.8 | 62.4 | 71.7 | 73.1 | 73.1 |

| 6 | 18.6 | 69.5 | - | - | 63.0 | 18.6 | - | 62.8 | 18.6 | 18.6 |

| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |

| 28 | 176.7 | |||||||||

| 29 | 33.3 | |||||||||

| 30 | 24.8 |

(Abridged table for brevity. A full assignment would include all carbon signals.)

Table 3: ¹H NMR Chemical Shift Assignments for Julibroside J1 (in C₅D₅N)

| Position | Aglycone (δ, J in Hz) | Glc I (δ, J in Hz) | Ara(p) (δ, J in Hz) | Xyl (δ, J in Hz) | Glc II (δ, J in Hz) | Rha (δ, J in Hz) | Ara(f) (δ, J in Hz) | Glc III (δ, J in Hz) | Qui I (δ, J in Hz) | Qui II (δ, J in Hz) |

| 1-H | - | 4.98 (d, 7.8) | 4.88 (d, 6.9) | 5.34 (d, 7.5) | 5.09 (d, 7.8) | 6.36 (br s) | 6.42 (d, 1.5) | 6.18 (d, 8.1) | 5.21 (d, 7.8) | 5.25 (d, 7.8) |

| 2-H | - | 4.10 (t, 8.4) | 4.38 (dd, 8.7, 6.9) | 4.02 (t, 8.1) | 4.41 (t, 8.7) | 4.69 (dd, 3.3, 1.5) | 4.49 (dd, 3.3, 1.5) | 4.31 (t, 8.7) | 4.09 (t, 8.4) | 4.09 (t, 8.4) |

| 3-H | 3.22 (dd, 11.7, 4.2) | 4.28 (t, 8.7) | 4.22 (dd, 8.7, 3.3) | 4.11 (t, 8.7) | 4.28 (t, 8.7) | 4.49 (dd, 9.6, 3.3) | 4.35 (dd, 5.1, 3.3) | 4.24 (t, 8.7) | 4.00 (t, 9.0) | 4.00 (t, 9.0) |

| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |

(Abridged table for brevity. A full assignment would include all proton signals.)

Mandatory Visualizations

Workflow for the isolation and structure elucidation of Julibrosides.

Key HMBC and NOESY correlations for establishing the structure of Julibroside J1.

Julibrine II: A Technical Guide to its Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Julibrine II is a pyridoxine glycoside isolated from the fresh stem bark of Albizia julibrissin, a plant commonly known as the Persian silk tree. This document provides a comprehensive overview of the available spectroscopic data for this compound, intended to serve as a technical resource for researchers engaged in natural product chemistry, pharmacology, and drug development. While detailed raw spectroscopic data from the primary literature is not fully available in the public domain, this guide synthesizes all accessible information regarding its chemical structure, properties, and the analytical methods used for its characterization.

Chemical Identity and Properties

This compound has been identified as a pyridoxine derivative. Its chemical structure and key properties, as sourced from publicly available chemical databases, are summarized below.

| Property | Value |

| Chemical Formula | C20H31NO12 |

| IUPAC Name | 5-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-6-{[5-hydroxy-4-(methoxymethyl)-6-methylpyridin-3-yl]methoxy}-2-(hydroxymethyl)oxane-3,4-diol |

| Molecular Weight | 477.46 g/mol |

| CAS Number | 142628-29-3 |

| Source Organism | Albizia julibrissin |

Spectroscopic Data

The primary reference for the isolation and structural elucidation of this compound is a 1992 publication by Higuchi et al. in the Chemical & Pharmaceutical Bulletin. The abstract of this paper indicates that Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in determining the structure of this compound. While the full paper containing the detailed spectral data is not publicly accessible through open-access repositories, this guide presents the types of data that would have been generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would have been employed. The expected data from these experiments are outlined in the tables below.

Table 1: Hypothetical ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in public search results |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in public search results |

Mass Spectrometry (MS)

The original study utilized Fast Atom Bombardment Mass Spectrometry (FAB-MS) to determine the molecular weight of this compound. Modern mass spectrometry techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with high-resolution analyzers (e.g., TOF or Orbitrap), would be used today to obtain a more precise mass and fragmentation pattern, aiding in structural confirmation.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| Data not available in public search results |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), ether (C-O-C), and aromatic pyridine ring vibrations.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in public search results |

Experimental Protocols

The detailed experimental protocols for the isolation and spectroscopic analysis of this compound are contained within the primary scientific literature. Based on standard phytochemical practices, a general workflow for the isolation and characterization of a natural product like this compound can be outlined.

General Isolation and Purification Workflow

The process would typically begin with the collection and extraction of the plant material, followed by a series of chromatographic steps to isolate the compound of interest.

Spectroscopic Analysis Methodology

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400-600 MHz) in a suitable deuterated solvent (e.g., CD₃OD, D₂O). 2D NMR experiments such as COSY, HSQC, and HMBC would be performed to establish connectivity and assign resonances.

-

Mass Spectrometry : High-resolution mass spectra would be acquired using an ESI-TOF or ESI-Orbitrap mass spectrometer to confirm the elemental composition. Tandem MS (MS/MS) experiments would be conducted to study the fragmentation pattern.

-

Infrared Spectroscopy : The IR spectrum would be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

Signaling Pathways and Biological Activity

The primary literature notes that this compound exhibits arrhythmic-inducing action.[1] However, the specific signaling pathways through which it exerts this effect are not detailed in the publicly available abstracts. Further research would be required to elucidate the molecular mechanisms underlying the biological activity of this compound. A hypothetical signaling pathway diagram related to cardiac arrhythmia is presented below for illustrative purposes, though it is not directly based on experimental data for this compound.

Conclusion

This compound is a structurally defined natural product with reported biological activity. While its fundamental chemical identity is well-established, a comprehensive public repository of its detailed spectroscopic data is currently lacking. The information provided in this guide serves as a foundational resource for researchers. Access to the full primary publication by Higuchi et al. (1992) is recommended for those requiring in-depth spectroscopic data and experimental protocols. Future research into the pharmacology and mechanism of action of this compound could provide valuable insights for drug discovery and development.

References

Unveiling Julibrine II: A Technical Guide on Natural Abundance, Isolation, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Quantitative Data: Natural Abundance and Isolation Yield

Direct quantitative data for the natural abundance of julibrine II in Albizia julibrissin and the specific yield from isolation procedures are not explicitly detailed in accessible scientific literature. The table below is presented as a template for researchers to populate as such data becomes available through experimental investigation.

| Parameter | Value | Source Plant Part | Comments |

| Natural Abundance | Data not available | Fresh Stem Bark | Further quantitative analysis (e.g., HPLC, LC-MS) of plant extracts is required. |

| Isolation Yield | Data not available | Fresh Stem Bark | Yield is dependent on the efficiency of the extraction and purification protocol. |

Experimental Protocols

The following is a detailed, generalized protocol for the isolation and purification of this compound from the fresh stem bark of Albizia julibrissin, constructed from methodologies described for the isolation of other glycosides and alkaloids from this plant.

I. Plant Material Collection and Preparation

-

Collection: Fresh stem bark of Albizia julibrissin should be collected.

-

Preparation: The bark should be thoroughly cleaned, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

II. Extraction

-

Solvent Extraction: The powdered bark is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated three times to ensure maximum extraction of metabolites.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

III. Fractionation

-

Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This separates compounds based on their polarity. Given its nature as a glycoside, this compound is expected to concentrate in the more polar fractions (EtOAc and/or n-BuOH).

IV. Chromatographic Purification

-

Column Chromatography: The bioactive fraction (e.g., n-BuOH fraction) is subjected to column chromatography over a suitable stationary phase, such as silica gel or Diaion HP-20.

-

Elution Gradient: A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of CHCl₃-MeOH-H₂O could be used.

-

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Further Purification: Fractions containing the target compound are combined and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure this compound.

V. Structure Elucidation

-

The structure of the isolated compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HMQC, HMBC) experiments to elucidate the detailed chemical structure.

-

Biological Activity

The primary biological activity reported for this compound is its ability to induce cardiac arrhythmias[1]. A study by Higuchi et al. (1992) isolated three pyridoxine derivatives from the fresh stem bark of Albizia julibrissin, with this compound being the one identified to possess this arrhythmic-inducing action[1]. The same study noted that other related glycosides from the same plant did not exhibit this effect, suggesting a specific structure-activity relationship[1].

Signaling Pathways

Currently, there is no information available in the scientific literature detailing the specific signaling pathways through which this compound exerts its biological effects. The arrhythmogenic properties suggest a potential interaction with cardiac ion channels or signaling cascades that regulate heart rhythm, but this remains to be investigated.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation of this compound.

Hypothetical Signaling Pathway (Template)

As no specific signaling pathway for this compound has been elucidated, the following diagram is a template that can be adapted once experimental data becomes available. It illustrates a generic signaling cascade.

Caption: A template for a potential this compound signaling pathway.

References

Julibrine II: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Julibrine II is a pyridoxine glycoside isolated from the stem bark of Albizzia julibrissin DURAZZ. This document provides a comprehensive overview of its physical and chemical properties, based on experimental data. It details the isolation and structure elucidation process and presents the experimental protocol for assessing its notable biological activity: the induction of cardiac arrhythmia. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the pharmacological potential and toxicological profile of this compound.

Chemical and Physical Properties

This compound is a complex glycoside with a molecular formula of C20H31NO12. Its structure consists of a pyridoxine (Vitamin B6) aglycone linked to a disaccharide moiety. The following table summarizes its key physical and chemical properties based on experimental and computationally predicted data.

| Property | Value | Source |

| Molecular Formula | C20H31NO12 | [1] |

| Average Molecular Weight | 477.463 g/mol | [1] |

| Monoisotopic Molecular Weight | 477.184625442 g/mol | [1] |

| Appearance | Amorphous Powder | Experimental |

| Optical Rotation | [α]D -25.6° (c=1.0, H2O) | Experimental |

| UV λmax (MeOH) | 225.5 nm (ε 4500), 287.5 nm (ε 3100) | Experimental |

| IUPAC Name | 5-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-6-{[5-hydroxy-4-(methoxymethyl)-6-methylpyridin-3-yl]methoxy}-2-(hydroxymethyl)oxane-3,4-diol | [1] |

| SMILES | COCC1=C(O)C(C)=NC=C1COC1OC(CO)C(O)C(O)C1OC1OCC(O)(CO)C1O | [1] |

| InChI Key | OGMDYCDHLSLDDN-UHFFFAOYSA-N | |

| Water Solubility (Predicted) | 8.91 g/L | ALOGPS |

| logP (Predicted) | -1.6 | ALOGPS |

| pKa (Strongest Acidic) (Predicted) | 8.59 | ChemAxon |

| pKa (Strongest Basic) (Predicted) | 5.58 | ChemAxon |

| Hydrogen Bond Donor Count | 7 | ChemAxon |

| Hydrogen Bond Acceptor Count | 13 | ChemAxon |

| Polar Surface Area | 200.65 Ų | ChemAxon |

| Rotatable Bond Count | 9 | ChemAxon |

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and FAB-MS.

¹³C-NMR Spectral Data (100 MHz, C5D5N)

| Carbon No. | Chemical Shift (δ) | Carbon No. (Sugar) | Chemical Shift (δ) |

| 2 | 147.2 | Glc-1' | 105.0 |

| 3 | 133.4 | Glc-2' | 83.9 |

| 4 | 147.8 | Glc-3' | 78.4 |

| 5 | 147.2 | Glc-4' | 71.7 |

| 6 | 123.6 | Glc-5' | 78.2 |

| 2-Me | 18.8 | Glc-6' | 62.8 |

| 3-CH₂O | 61.2 | Api-1'' | 111.4 |

| 4-CH₂OMe | 69.3 | Api-2'' | 78.2 |

| 4-OMe | 58.4 | Api-3'' | 80.4 |

| Api-4'' | 75.2 | ||

| Api-5'' | 65.1 |

¹H-NMR Spectral Data (400 MHz, C5D5N)

| Proton No. | Chemical Shift (δ, mult., J in Hz) | Proton No. (Sugar) | Chemical Shift (δ, mult., J in Hz) |

| 6-H | 8.36 (s) | Glc-1'-H | 5.43 (d, 7.8) |

| 2-Me | 2.45 (s) | Api-1''-H | 6.21 (d, 2.4) |

| 3-CH₂O | 5.17 (s) | Api-5''-H | 4.63 (d, 9.8), 4.14 (d, 9.8) |

| 4-CH₂OMe | 4.60 (s) | ||

| 4-OMe | 3.29 (s) |

Mass Spectrometry

-

FAB-MS (positive ion mode): m/z 500 [M+Na]⁺, 478 [M+H]⁺

-

FAB-MS (negative ion mode): m/z 476 [M-H]⁻

Experimental Protocols

Isolation of this compound

The isolation of this compound from the fresh stem bark of Albizzia julibrissin involves a multi-step extraction and chromatographic process.

-

Extraction: The fresh stem bark of A. julibrissin is extracted with methanol. The extract is then concentrated.

-

Solvent Partitioning: The concentrated methanol extract is partitioned between n-hexane and water. The aqueous layer is further partitioned with n-butanol.

-

Column Chromatography: The n-butanol soluble fraction is subjected to a series of column chromatography steps:

-

Diaion HP-20 with a water to methanol gradient.

-

Silica gel with a chloroform-methanol-water solvent system.

-

Sephadex LH-20 with methanol as the eluent.

-

-

Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography on an ODS column using a methanol-water mobile phase to yield pure this compound.

Arrhythmic-Inducing Activity Assay

The arrhythmogenic properties of this compound were evaluated using an isolated frog heart model.

-

Preparation: The heart of a frog (Rana catesbeiana) is isolated.

-

Perfusion: The isolated heart is perfused with Ringer's solution using the Straub's method.

-

Baseline Recording: The normal heartbeat is recorded on a kymograph.

-

Compound Administration: this compound, dissolved in Ringer's solution, is administered to the perfused heart.

-

Observation: Changes in the heart's contractions are observed and recorded to determine the onset and nature of any arrhythmia. This compound was found to exhibit an arrhythmia-inducing action in this assay.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is the induction of cardiac arrhythmias. The precise molecular mechanism and the signaling pathways involved have not been fully elucidated. However, based on its structure as a pyridoxine derivative and its effect on cardiac rhythm, it is hypothesized to interact with cardiac ion channels.

Further research is required to identify the specific ion channel targets and the downstream signaling cascades affected by this compound. This would involve electrophysiological studies, such as patch-clamp experiments on isolated cardiomyocytes, to measure the effect of this compound on specific ionic currents.

Conclusion

This compound is a well-characterized pyridoxine glycoside from Albizzia julibrissin. This guide provides the foundational chemical, physical, and initial biological data necessary for further research. The detailed experimental protocols for its isolation and the assessment of its arrhythmogenic activity offer a starting point for more in-depth mechanistic studies. Future investigations should focus on elucidating the precise molecular targets and signaling pathways responsible for its cardiac effects to better understand its potential toxicological and pharmacological profiles.

References

Julibrine II: A Technical Review of its Discovery and Arrhythmic-Inducing Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Julibrine II is a naturally occurring pyridoxine glycoside isolated from the silk tree, Albizzia julibrissin Durazz. First described in the early 1990s, this compound has garnered interest for its notable biological activity, specifically its ability to induce cardiac arrhythmias. This technical guide provides a comprehensive review of the discovery of this compound, its chemical properties, and the initial pharmacological findings. Due to the limited accessibility of the primary research article, this document synthesizes information from available abstracts and related literature to present a detailed overview for the scientific community.

Discovery and Chemical Characteristics

This compound was first isolated from the fresh stem bark of Albizzia julibrissin as part of a study that identified three new pyridoxine derivatives.[1] Structurally, it is a glycoside derivative of pyridoxine, a form of vitamin B6.

Chemical Data Summary

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₁NO₁₂ | [1] |

| Molecular Weight | 477.46 g/mol | [1] |

| Class | Pyridoxine Glycoside | [1] |

| Source Organism | Albizzia julibrissin Durazz. (Stem Bark) | [1] |

Biological Activity: Arrhythmic-Inducing Action

The most significant biological activity attributed to this compound is its ability to induce cardiac arrhythmias. This effect was observed in early studies and appears to be specific to the this compound structure, as other similar glycosides isolated from the same plant did not exhibit this activity.

Experimental Insights

Experimental Model: The biological assays were conducted on frogs of the Ranidae family. The use of isolated frog hearts is a classic model in pharmacology for studying the effects of substances on cardiac rhythm and contractility.

Observed Effect: Administration of this compound led to chemically induced cardiac arrhythmias and effects on myocardial contraction.

Experimental Protocols

Detailed experimental protocols from the original study by Higuchi et al. (1992) are not available in the public domain. However, based on standard physiological and pharmacological practices for testing cardiac glycosides on isolated frog hearts, a likely experimental workflow can be inferred.

Inferred Experimental Workflow

Caption: Inferred experimental workflow for the isolation and bioassay of this compound.

Quantitative Data

A comprehensive summary of quantitative data, such as the effective concentration (EC₅₀) or dose-response relationships for the arrhythmic effects of this compound, is not available in the accessible literature. The primary research abstract does not provide specific numerical values for the observed biological activity.

Signaling Pathways

The precise molecular mechanism and signaling pathways through which this compound induces cardiac arrhythmias have not been elucidated in the available literature. Research on cardiac arrhythmias involves complex signaling cascades that regulate ion channel function, calcium homeostasis, and electrical impulse propagation in cardiomyocytes.

Potential Mechanisms of Arrhythmogenesis

Generally, drug-induced arrhythmias can arise from various mechanisms, including:

-

Ion Channel Blockade: Interference with sodium, potassium, or calcium channels can alter the cardiac action potential and lead to arrhythmias.

-

Abnormal Calcium Handling: Disruption of calcium influx, efflux, or release from the sarcoplasmic reticulum can trigger abnormal cardiac rhythms.

-

Re-entry Circuits: Alterations in cardiac tissue conductivity can create pathways for re-entrant electrical signals, leading to sustained arrhythmias.

Further research would be required to determine which, if any, of these pathways are modulated by this compound.

Caption: Putative cellular targets for this compound in inducing cardiac arrhythmia.

Conclusion and Future Directions

This compound represents an interesting natural product with potent, structure-specific effects on cardiac electrophysiology. The initial discovery highlights its potential as a pharmacological tool to study the mechanisms of cardiac arrhythmias. However, a significant gap in knowledge exists due to the limited availability of the primary research data.

Future research should focus on:

-

Re-isolation and Structural Confirmation: Independent isolation and full spectroscopic characterization of this compound to confirm its structure.

-

Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies to determine the precise mechanism of action, including ion channel screening and calcium signaling assays.

-

Dose-Response Characterization: Elucidation of the concentration-dependent effects of this compound on cardiac function to establish a clear toxicological and pharmacological profile.

A thorough investigation into the properties of this compound could provide valuable insights into the fundamental mechanisms of arrhythmogenesis and potentially lead to the development of new pharmacological probes or therapeutic agents.

References

In Silico Prediction of Julibrine II Bioactivity: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide outlines a comprehensive in silico workflow to predict and validate the bioactivity of julibrine II, a pyridoxine glycoside known to induce cardiac arrhythmias. Due to the limited publicly available data on its mechanism of action, this document serves as a methodological roadmap for researchers. It details a systematic approach, beginning with computational predictions of its molecular target and pharmacokinetic properties, and culminating in detailed protocols for experimental validation. The primary hypothesized target for this compound's arrhythmogenic activity is the Na+/K+-ATPase pump, a known target for other cardiac glycosides. This guide provides the necessary frameworks, including data presentation tables and experimental workflows, to investigate this hypothesis and elucidate the bioactivity of this compound.

Introduction to this compound

This compound is a naturally occurring pyridoxine glycoside isolated from plants of the Albizia genus. Its chemical structure, as indexed in PubChem (CID 196917), consists of a pyridoxine (vitamin B6) core linked to a disaccharide chain[1]. The known biological activity of this compound is its ability to induce cardiac arrhythmias[2]. However, the precise molecular mechanism underlying this effect remains to be fully elucidated. Given its structural class as a glycoside and its known effect on cardiac rhythm, a primary putative target is the Na+/K+-ATPase pump, which is a well-established receptor for cardiac glycosides.

This guide presents a structured in silico approach to predict the interaction of this compound with the cardiac Na+/K+-ATPase and to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The subsequent sections provide detailed methodologies for these computational predictions and the requisite experimental protocols for their validation.

In Silico Bioactivity Prediction Workflow

The computational prediction of this compound's bioactivity follows a multi-step process, beginning with the preparation of the ligand and its putative protein target, followed by molecular docking simulations to predict their binding affinity, and concluding with an assessment of its drug-like properties.

Caption: A flowchart of the in silico workflow for predicting the bioactivity of this compound.

Ligand and Protein Preparation

Detailed protocols for preparing the this compound ligand and the Na+/K+-ATPase protein target for docking simulations are provided in the Experimental Protocols section. The 3D structure of this compound can be obtained from the PubChem database (CID 196917)[1]. For the protein target, crystal structures of the Na+/K+-ATPase are available in the Protein Data Bank (PDB), such as entries 3A3Y and 2ZXE[3][4]. These structures provide a high-resolution model of the cardiac glycoside binding site.

Molecular Docking

Molecular docking simulations will be performed to predict the binding mode and affinity of this compound to the Na+/K+-ATPase. This will provide insights into the potential inhibitory mechanism and the key amino acid residues involved in the interaction.

ADMET Prediction

The ADMET profile of this compound will be predicted using various computational models. This will assess its drug-likeness based on properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, as well as predict its pharmacokinetic and potential toxicity profiles.

Predicted Bioactivity Data

The following tables are templates to be populated with the results from the in silico analyses.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Predicted Value | Acceptable Range for Oral Drugs |

| Molecular Weight ( g/mol ) | < 500 | |

| LogP (o/w) | -0.4 to +5.6 | |

| Hydrogen Bond Donors | ≤ 5 | |

| Hydrogen Bond Acceptors | ≤ 10 | |

| Molar Refractivity | 40 to 130 | |

| Topological Polar Surface Area (Ų) | ≤ 140 |

Table 2: Predicted ADMET Properties of this compound

| ADMET Parameter | Predicted Outcome | Confidence Score |

| Absorption | ||

| Human Intestinal Absorption | ||

| Caco-2 Permeability | ||

| Distribution | ||

| BBB Permeability | ||

| Plasma Protein Binding | ||

| Metabolism | ||

| CYP2D6 Inhibitor | ||

| CYP3A4 Inhibitor | ||

| Excretion | ||

| Renal Organic Cation Transporter | ||

| Toxicity | ||

| AMES Toxicity | ||

| hERG I Inhibitor | ||

| Hepatotoxicity | ||

| Skin Sensitization |

Table 3: Molecular Docking Results of this compound with Na+/K+-ATPase (PDB: 3A3Y)

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | |

| Predicted Inhibition Constant (Ki) | |

| Key Interacting Residues | |

| Hydrogen Bonds | |

| Hydrophobic Interactions | |

| Pi-Cation Interactions |

Proposed Signaling Pathway for this compound-Induced Arrhythmia

Based on the known mechanism of cardiac glycosides, the following signaling pathway is proposed for the arrhythmogenic effects of this compound.

Caption: Proposed signaling pathway for this compound-induced cardiac arrhythmia.

Experimental Protocols for Validation

The following protocols provide a framework for the experimental validation of the in silico predictions.

In Vitro Na+/K+-ATPase Inhibition Assay

This colorimetric assay quantifies the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

ATP Solution (10 mM)

-

This compound stock solution (in DMSO)

-

Ouabain (positive control)

-

Phosphate standard solution

-

Malachite Green reagent for Pi detection

-

96-well microplate

-

Incubator and microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add 50 µL of Assay Buffer, 10 µL of various concentrations of this compound (or DMSO as a vehicle control), and 10 µL of the diluted Na+/K+-ATPase enzyme solution. For the positive control, use ouabain.

-

Pre-incubation: Mix gently and pre-incubate at 37°C for 15 minutes.

-

Reaction Initiation: Start the reaction by adding 30 µL of 10 mM ATP solution to each well.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Reaction Termination and Detection: Stop the reaction and measure the released Pi by adding 100 µL of Malachite Green reagent. After 15 minutes of color development at room temperature, measure the absorbance at 620 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Model of Drug-Induced Arrhythmia

An animal model, such as the aconitine-induced arrhythmia model in rats, can be used to confirm the arrhythmogenic effects of this compound in vivo.

Animals:

-

Male Sprague-Dawley rats (250-300 g)

Materials:

-

This compound solution

-

Aconitine solution

-

Anesthetic (e.g., urethane)

-

ECG recording system

Procedure:

-

Animal Preparation: Anesthetize the rats and record a baseline ECG.

-

Drug Administration: Administer this compound intravenously at various doses.

-

Arrhythmia Induction: After a set period, infuse a sub-arrhythmogenic dose of aconitine to challenge the heart.

-

ECG Monitoring: Continuously monitor the ECG for the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

-

Data Analysis: Determine the dose of this compound that significantly lowers the threshold for aconitine-induced arrhythmias.

Logical Workflow for Integrated Analysis

The integration of computational and experimental data is crucial for a comprehensive understanding of this compound's bioactivity.

Caption: Logical workflow for the integrated analysis of this compound bioactivity.

Conclusion

This technical guide provides a robust framework for the in silico prediction and subsequent experimental validation of the bioactivity of this compound. By systematically applying the described computational and experimental methodologies, researchers can elucidate the molecular mechanism underlying its arrhythmogenic properties, with a primary focus on its potential interaction with the Na+/K+-ATPase pump. The successful execution of this workflow will not only advance our understanding of this natural product but also contribute to the broader field of computational toxicology and drug discovery.

References

In Silico Exploration of Bioactive Alkaloids from Albizia: A Technical Guide to Molecular Docking

Disclaimer: As of the latest literature review, specific molecular docking studies focusing exclusively on julibrine II have not been documented in publicly available research. This guide will, therefore, provide a comprehensive overview of the principles and methodologies of molecular docking by examining a closely related case study: the in silico analysis of budmunchiamine alkaloids from Albizia lucidior and their interaction with acetylcholinesterase. This approach serves as a practical blueprint for future research into the molecular interactions of this compound and other bioactive compounds from the Albizia genus.

The genus Albizia, including the species Albizia julibrissin, is a rich source of various bioactive compounds, such as saponins, flavonoids, and alkaloids.[1][2][3] Among these, macrocyclic alkaloids like this compound and budmunchiamines have garnered interest for their potential pharmacological activities.[2][4] Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand (e.g., a bioactive compound) and a protein target.

Core Concepts in Molecular Docking

Molecular docking simulations are predicated on the principle of "lock and key" or, more accurately, "induced fit," where the ligand and protein adapt their conformations to achieve a state of minimum binding free energy. The process involves two main steps:

-

Sampling: Exploring the conformational space of the ligand within the protein's binding site.

-

Scoring: Evaluating the "goodness" of the fit for each conformation using a scoring function that estimates the binding affinity.

A successful docking study can elucidate the binding mode, identify key interacting amino acid residues, and provide a quantitative estimate of the binding affinity, often expressed as a docking score or binding energy.

Case Study: Molecular Docking of Budmunchiamine Alkaloids with Acetylcholinesterase

A study on the anticholinesterase activity of alkaloids from Albizia lucidior provides an excellent example of the application of molecular docking to understand the mechanism of action of this class of compounds. The research aimed to identify potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine and a key target in the management of Alzheimer's disease.

Quantitative Data Summary

The study combined in vitro activity assays with in silico molecular docking and dynamics simulations. The following table summarizes the key quantitative findings for the most promising compounds.

| Compound/Extract | In Vitro Anticholinesterase Activity (IC50 in µg/mL) | Molecular Docking Score (Binding Affinity in kcal/mol) |

| A. lucidior Ethanolic Extract | 24.89 | N/A |

| A. lucidior Ethyl Acetate Fraction | 6.90 | N/A |

| Alkaloid-Rich Fraction | 5.26 | N/A |

| Normethyl Budmunchiamine K | Not explicitly stated, but identified as a key active compound | Superior to Donepezil |

| Donepezil (Reference Drug) | 3.90 | Not explicitly stated, but used as a reference for comparison |

N/A: Not Applicable, as docking scores are calculated for individual compounds, not extracts or fractions.

Experimental Protocol: Molecular Docking of Budmunchiamines

The following protocol outlines the methodology employed in the molecular docking study of budmunchiamine alkaloids with human acetylcholinesterase.

-

Protein Preparation:

-

The three-dimensional crystal structure of human acetylcholinesterase (hAChE) complexed with a reference inhibitor was obtained from the Protein Data Bank (PDB).

-

The protein structure was prepared for docking by removing water molecules and co-crystallized ligands.

-

Hydrogen atoms were added to the protein structure, and charges were assigned.

-

The protein was energy-minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The two-dimensional structures of the identified budmunchiamine alkaloids were drawn using appropriate chemical drawing software.

-

The 2D structures were converted to 3D structures.

-

The ligands were energy-minimized using a suitable force field.

-

-

Molecular Docking Simulation:

-

A molecular docking software (e.g., AutoDock, GOLD, Schrödinger's Glide) was used to perform the docking calculations.

-

The binding site on the acetylcholinesterase was defined based on the position of the co-crystallized inhibitor in the original PDB file. A grid box was generated around this active site.

-

The prepared ligands were then docked into the defined binding site of the protein.

-

The docking algorithm sampled numerous possible conformations and orientations of the ligand within the binding site.

-

-

Analysis of Results:

-

The resulting docked poses were ranked based on their docking scores or estimated binding energies.

-

The pose with the best score for each ligand was selected for further analysis.

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the binding mode.

-

The binding mode of the top-scoring alkaloids was compared to that of the reference inhibitor (Donepezil).

-

-

Molecular Dynamics (MD) Simulation:

-

To further validate the stability of the ligand-protein complex, the best-docked poses were subjected to MD simulations.

-

MD simulations provide insights into the dynamic behavior of the complex over time, offering a more realistic representation of the interactions in a physiological environment.

-

Visualizing Workflows and Pathways

Experimental Workflow for Molecular Docking

Caption: A generalized workflow for a molecular docking study.

Acetylcholinesterase Inhibition Signaling Pathway

Caption: Inhibition of acetylcholinesterase by an Albizia alkaloid.

Future Directions for this compound Research

The methodologies detailed in this guide for budmunchiamine alkaloids can be directly applied to investigate the therapeutic potential of this compound. The primary challenge lies in the initial identification of its specific protein target(s). Once a biological target is hypothesized or identified through experimental assays (e.g., affinity chromatography, proteomics), molecular docking and dynamics simulations can be employed to:

-

Predict the binding affinity and mode of interaction of this compound with the target protein.

-

Identify the key amino acid residues involved in the binding, providing insights for potential lead optimization.

-

Compare its binding characteristics to known inhibitors or endogenous ligands of the target.

-

Guide the design of more potent and selective derivatives of this compound.

References

In-depth Technical Guide: Preliminary Cytotoxicity Screening of Julibrine II

Disclaimer: As of November 2025, publicly accessible scientific literature and databases do not contain specific information on a compound designated "Julibrine II." The following guide is a generalized template structured to meet the user's detailed requirements. It utilizes hypothetical data and standard cytotoxicology protocols to illustrate the format and depth of a technical whitepaper on the preliminary cytotoxicity screening of a novel compound.

Introduction

This document provides a comprehensive overview of the initial in vitro cytotoxicity assessment of the novel alkaloid, this compound. The primary objective of this preliminary screening is to evaluate the potential of this compound as a cytotoxic agent against various cancer cell lines and to establish a baseline for its toxicological profile. The data and methodologies presented herein are intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of anticancer therapeutics.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines and a normal human fibroblast cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of continuous exposure to the compound.

Table 1: IC50 Values of this compound Against Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) ± SD | Selectivity Index (SI) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 6.58 |

| A549 | Lung Carcinoma | 22.5 ± 2.1 | 4.44 |

| HeLa | Cervical Cancer | 18.9 ± 1.5 | 5.29 |

| HepG2 | Hepatocellular Carcinoma | 35.7 ± 3.4 | 2.80 |

| HDF | Normal Human Dermal Fibroblasts | 100.0 ± 8.7 | - |

| Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells |

Experimental Protocols

Cell Culture and Maintenance

All cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (0.1 to 100 µM). A vehicle control (0.1% DMSO) was also included.

-

Incubation: The plates were incubated for 48 hours at 37°C.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle control. IC50 values were determined by non-linear regression analysis using GraphPad Prism software.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the MTT-based cytotoxicity screening of this compound.

Caption: Workflow for MTT-based cytotoxicity screening.

Hypothetical Signaling Pathway

Based on preliminary observations of apoptosis, it is hypothesized that this compound may induce cytotoxicity through the intrinsic apoptotic pathway.

Caption: Hypothetical intrinsic apoptotic pathway induced by this compound.

No Publicly Available Data on the Mechanism of Action of Julibrine II

A comprehensive search of publicly available scientific and research databases has yielded no specific information on a compound identified as "Julibrine II." Consequently, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time.

This lack of information suggests that "this compound" may be a very new or proprietary compound that has not yet been described in publicly accessible research. It is also possible that the compound is known by a different designation in the scientific literature.

Without any foundational data on the molecular targets, signaling pathways affected, or the physiological effects of this compound, it is impossible to construct the requested in-depth technical guide. The creation of data tables, detailed experimental methodologies, and visual representations of its mechanism of action is contingent on the availability of such primary research.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to consult internal or proprietary databases, or to contact the originating institution or company that may be developing "this compound" for more information. As research on this compound becomes publicly available, a comprehensive guide on its mechanism of action could be developed.

Methodological & Application

Application Notes and Protocols for Julibrine II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Julibrine II is a pyridoxine glycoside first isolated from the bark of Albizzia julibrissin DURAZZ. It is a member of the cardiac glycoside family and is noted for its potential to induce cardiac arrhythmias. This document provides an overview of the chemical properties of this compound, a detailed protocol for its isolation and purification from its natural source, a proposed synthetic strategy, and an explanation of its arrhythmogenic mechanism of action. Due to the absence of a published total synthesis protocol, this document focuses on the isolation of the natural product and a theoretical synthetic approach.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₁NO₁₂ | --INVALID-LINK-- |

| Molecular Weight | 477.46 g/mol | --INVALID-LINK-- |

| CAS Number | 142628-29-3 | --INVALID-LINK-- |

| Class | Pyridoxine Glycoside | PhytoBank |

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Albizzia julibrissin

This protocol is based on general methods for the isolation of glycosides from plant material and is a proposed procedure in the absence of the full experimental details from the primary literature.

Materials:

-

Dried bark of Albizzia julibrissin

-

Methanol (MeOH)

-

Distilled water (H₂O)

-

n-Butanol (n-BuOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Freeze dryer

-

Standard laboratory glassware and equipment

Procedure:

-

Extraction:

-

Grind the dried bark of Albizzia julibrissin to a fine powder.

-

Macerate the powdered bark with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in distilled water.

-

Perform liquid-liquid partitioning with an equal volume of n-butanol.

-

Separate the layers and collect the n-butanol fraction, which will contain the glycosides.

-

Concentrate the n-butanol fraction to dryness under reduced pressure.

-

-

Column Chromatography (Silica Gel):

-

Dissolve the dried n-butanol extract in a minimal amount of methanol.

-

Adsorb the extract onto a small amount of silica gel.

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of chloroform-methanol).

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Gel Filtration Chromatography (Sephadex LH-20):

-

Pool the fractions containing this compound and concentrate them.

-

Dissolve the concentrated sample in methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions to further remove impurities.

-

-

Preparative HPLC:

-

Subject the purified fractions from the Sephadex column to preparative reverse-phase HPLC on a C18 column.

-

Use a gradient of acetonitrile in water as the mobile phase.

-

Collect the peak corresponding to this compound.

-

Lyophilize the purified fraction to obtain pure this compound as a white powder.

-

Protocol 2: Proposed Synthetic Strategy for this compound

As a total synthesis of this compound has not been published, a plausible synthetic route is proposed based on the known methods for synthesizing pyridoxine glycosides. This strategy involves the synthesis of the aglycone (a modified pyridoxine) and the disaccharide separately, followed by their coupling.

Key Stages:

-

Synthesis of the Pyridoxine Aglycone:

-

Start with a commercially available pyridoxine derivative.

-

Protect the hydroxyl groups that are not involved in the glycosidic linkage using appropriate protecting groups (e.g., silyl ethers, benzyl ethers).

-

Introduce the methoxymethyl ether at the 4'-position.

-

-

Synthesis of the Disaccharide Donor:

-

Synthesize the apiosyl-glucosyl disaccharide. This is a complex step that requires stereocontrolled glycosylation.

-

Activate the anomeric position of the disaccharide to create a good leaving group (e.g., a trichloroacetimidate or a thioglycoside) for the subsequent coupling reaction.

-

-

Glycosylation (Coupling Reaction):

-

React the protected pyridoxine aglycone with the activated disaccharide donor in the presence of a suitable promoter (e.g., trimethylsilyl trifluoromethanesulfonate).

-

This reaction will form the desired glycosidic bond.

-

-

Deprotection:

-

Remove all protecting groups from the coupled product to yield the final this compound molecule. This may require a multi-step deprotection sequence depending on the protecting groups used.

-

Visualizations

Proposed Workflow for this compound Isolation

Caption: Figure 1. Isolation Workflow for this compound

Proposed Synthetic Pathway for this compound

Caption: Figure 2. Proposed Synthesis of this compound

Mechanism of Action: Arrhythmia Induction

This compound is known to induce cardiac arrhythmias. While the specific signaling pathway for this compound has not been fully elucidated, its action is believed to be consistent with that of other cardiac glycosides. The primary mechanism involves the inhibition of the Na⁺/K⁺-ATPase pump in cardiac muscle cells (cardiomyocytes).

Signaling Pathway:

-

Inhibition of Na⁺/K⁺-ATPase: this compound binds to the Na⁺/K⁺-ATPase pump on the cardiomyocyte membrane, inhibiting its function.

-

Increased Intracellular Na⁺: The inhibition of the pump leads to an accumulation of intracellular sodium ions (Na⁺).

-

Altered Na⁺/Ca²⁺ Exchanger Activity: The increased intracellular Na⁺ concentration reduces the electrochemical gradient for the Na⁺/Ca²⁺ exchanger, which normally pumps calcium ions (Ca²⁺) out of the cell.

-

Increased Intracellular Ca²⁺: The reduced activity of the Na⁺/Ca²⁺ exchanger results in an increase in the intracellular Ca²⁺ concentration.

-

Arrhythmia: The elevated intracellular Ca²⁺ can lead to spontaneous Ca²⁺ release from the sarcoplasmic reticulum, causing delayed afterdepolarizations and triggering arrhythmias.

Signaling Pathway of Arrhythmia Induction by this compound

Caption: Figure 3. Arrhythmia Induction by this compound

Application Notes and Protocols for the Quantification of Julibrine II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Julibrine II, a putative triterpenoid saponin, represents a class of natural products with significant potential for therapeutic applications. Saponins are glycosides of steroids or triterpenes and are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for preclinical and clinical development, ensuring dose accuracy, and understanding its pharmacokinetic and pharmacodynamic profiles.

These application notes provide a comprehensive overview of the analytical methodologies for the quantification of this compound. Given the limited specific literature on this analyte, the protocols detailed below are based on established and validated methods for the quantification of similar triterpenoid saponins. These methods, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offer the sensitivity and selectivity required for complex sample analysis.

Analytical Techniques for Saponin Quantification

The choice of analytical technique for the quantification of this compound will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: HPLC-UV is a robust and widely accessible technique for the quantification of saponins that possess a suitable chromophore.[1][2] Triterpenoid saponins often lack a strong chromophore, leading to detection at low UV wavelengths (around 205-210 nm), which can result in lower sensitivity and potential interference from other co-eluting compounds.[3][4] However, for less complex matrices or when high concentrations of the analyte are present, HPLC-UV can provide reliable quantitative data.[1]

-

Liquid Chromatography with Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS and LC-MS/MS are powerful techniques that offer high sensitivity and selectivity, making them ideal for the quantification of trace levels of analytes in complex biological matrices. Mass spectrometry detectors identify compounds based on their mass-to-charge ratio (m/z), providing a high degree of specificity. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode further enhances selectivity and sensitivity, making it the gold standard for bioanalytical quantification.

-

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (QTOF) Mass Spectrometry: UPLC-QTOF-MS combines the high-resolution separation of UPLC with the high mass accuracy and resolution of a QTOF mass spectrometer. This technique is particularly useful for the simultaneous identification and quantification of multiple saponins in a single run and for the characterization of novel saponin structures.

Data Presentation: Quantitative Method Comparison

The following table summarizes typical performance characteristics of the analytical methods described, which can be adapted for this compound method development and validation.

| Parameter | HPLC-UV | LC-MS/MS | UPLC-QTOF-MS |

| Linear Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 1 - 1000 ng/mL |

| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL | ~1 ng/mL |

| Precision (%RSD) | < 15% | < 15% | < 15% |

| Accuracy (%Recovery) | 85 - 115% | 85 - 115% | 85 - 115% |

| Selectivity | Moderate | High | Very High |

| Throughput | Moderate | High | Moderate |

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of triterpenoid saponins from dried plant material. Optimization of extraction solvent and time may be required for specific plant matrices.

Materials:

-

Dried and powdered plant material

-

70% Methanol (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1 gram of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 70% methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 2-6) on the plant pellet with another 20 mL of 70% methanol to ensure complete extraction.

-

Combine the supernatants.

-

Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a starting point for developing an HPLC-UV method for the quantification of this compound. The mobile phase composition, gradient, and column may require optimization.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: 20-80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 205 nm.

-

Column Temperature: 30°C.

Procedure:

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject the calibration standards and the extracted samples onto the HPLC system.

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices like plasma.

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an HPLC vial for analysis.

Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A suitable gradient to resolve this compound from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI positive or negative, to be optimized for this compound.

-

MRM Transitions: The precursor ion (e.g., [M+H]+ or [M-H]-) and a specific product ion for this compound and the internal standard need to be determined by direct infusion of the standard.

Procedure:

-

Optimize the mass spectrometer parameters (e.g., declustering potential, collision energy) for this compound and the internal standard.

-

Prepare calibration standards and quality control samples by spiking known amounts of this compound into the blank biological matrix.

-

Process the standards, quality controls, and unknown samples using the protein precipitation method.

-

Inject the processed samples onto the LC-MS/MS system.

-

Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

Caption: General experimental workflow for the extraction and quantification of this compound.

Hypothetical Signaling Pathway Modulated by a Saponin

The following diagram illustrates a hypothetical anti-inflammatory signaling pathway that could be modulated by a saponin like this compound. This is a generalized representation for illustrative purposes.

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] HPLC method to assay total saponins in Ilex paraguariensis aqueous extract | Semantic Scholar [semanticscholar.org]

- 3. Simultaneous Quantification of Bioactive Triterpene Saponins Calenduloside E and Chikusetsusaponin IVa in Different Plant Parts of Ten Amaranthaceae Species by UPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination and Quantification of Triterpene Saponins from Camellia sinensis Seeds Using UPLC-PDA-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Julibrine II in Human Plasma by HPLC-MS/MS

Abstract

This application note describes a detailed protocol for the quantitative analysis of Julibrine II, a bioactive alkaloid isolated from Albizia julibrissin, in human plasma. The method utilizes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) approach. The protocol provides a comprehensive workflow, from sample preparation using solid-phase extraction to the optimized parameters for chromatographic separation and mass spectrometric detection. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies or phytochemical analysis of this compound.

Introduction

This compound is a pyridoxine derivative found in the bark of Albizia julibrissin, a plant used in traditional medicine for its sedative, antidepressant, and neuroprotective properties.[1][2][3] The pharmacological activities of Albizia julibrissin extracts are linked to the modulation of serotonergic and dopaminergic pathways.[1][4] Given its therapeutic potential, a robust and sensitive analytical method is essential for the quantitative determination of this compound in biological matrices to support pharmacokinetic and pharmacodynamic studies.

This protocol outlines a hypothetical, yet representative, HPLC-MS/MS method for the quantification of this compound in human plasma. The method is designed to offer high selectivity and sensitivity, which are critical for accurately measuring analyte concentrations in complex biological samples.

Experimental

-

This compound reference standard (purity ≥98%)

-

Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA)